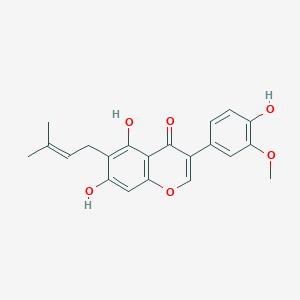

Lupisoflavone

説明

Lupisoflavone is a 5-hydroxy isoflavone derivative first isolated from methanolic leaf washings of Lupinus albus and L. luteus. Its structure was determined via spectroscopic and chemical degradation methods to be 5,7,4′-trihydroxy-3′-methoxy-6-(3,3-dimethylallyl)isoflavone . Key structural features include:

- A-ring substitutions: Hydroxyl groups at C-5 and C-7, confirmed by bathochromic UV shifts with AlCl₃/NaOAc .

- B-ring substitutions: A 3′-methoxy and 4′-hydroxy arrangement, distinguished from other isoflavones by NMR analysis and degradation to vanillic acid ethyl ether .

- C-6 modification: A 3,3-dimethylallyl (prenyl) side chain, common among antifungal isoflavones in Lupinus species .

Lupisoflavone occurs in trace amounts on leaf surfaces and in specific tissues (stems, flower buds) of L. albus and L. luteus. It exhibits weak antifungal activity against Cladosporium herbarum, though less potent than co-occurring isoflavones like luteone and wighteone .

特性

CAS番号 |

85966-81-0 |

|---|---|

分子式 |

C21H20O6 |

分子量 |

368.385 |

IUPAC名 |

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)- |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-15(22)17(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 |

InChIキー |

XDDUYHWIRGRNAR-UHFFFAOYSA-N |

SMILES |

O=C1C(C2=CC=C(O)C(OC)=C2)=COC3=CC(O)=C(C/C=C(C)\C)C(O)=C13 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lupisoflavone |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Lupisoflavone belongs to a group of prenylated isoflavones in Lupinus species, which share structural motifs but differ in substitution patterns and bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Lupisoflavone and Related Isoflavones

Key Findings:

Structural Differentiation: B-ring substitutions critically distinguish these compounds. Lupisoflavone’s 3′-methoxy-4′-hydroxy pattern contrasts with luteone’s 2′,4′-dihydroxy and wighteone’s single 4′-hydroxy groups. Prenylation: All compounds except genistein feature a C-6 prenyl group, linked to enhanced antifungal properties in Lupinus species .

Antifungal Activity :

- Lupisoflavone’s weak activity contrasts with luteone and wighteone, suggesting that 2′,4′-dihydroxy (luteone) or unsubstituted 3′/5′ positions (wighteone) may optimize interactions with fungal targets .

- The 3′-methoxy group in lupisoflavone may sterically hinder binding or reduce hydrogen-bonding capacity compared to hydroxyl-bearing analogs .

Occurrence :

- Lupisoflavone is restricted to L. albus and L. luteus, while luteone and wighteone are more widely distributed in Lupinus spp. .

- Root-specific analogs (e.g., alpinumisoflavone) highlight tissue-specific biosynthesis pathways .

Research Implications

- Structure-Activity Relationships : The 3′-methoxy group in lupisoflavone may guide synthetic efforts to modify prenylated isoflavones for enhanced bioactivity.

- Ecological Adaptation : Restricted occurrence of lupisoflavone suggests species-specific evolution of defense compounds in Lupinus.

This analysis underscores the importance of substitution patterns in determining the functional roles of isoflavones in plant defense systems. Further studies on lupisoflavone’s α-glucosidase inhibitory activity (noted in L. albus extracts) could expand its pharmacological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。